molecular formula C14H16N6O2 B2795686 1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-46-8

1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2795686
CAS No.: 881551-46-8
M. Wt: 300.322
InChI Key: LSTCJUZQBTYFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic small molecule belonging to the pyrroloquinoxaline class, which has demonstrated significant research potential in medicinal chemistry and drug discovery. The core pyrrolo[2,3-b]quinoxaline scaffold is recognized for its versatile biological activities, making derivatives like this compound valuable tools for probing diverse therapeutic targets. This compound is of particular interest in early-stage research for its potential application in two key areas. First, compounds based on the pyrroloquinoxaline structure have been investigated as inhibitors of phosphodiesterase 4 (PDE4) and for their ability to attenuate the cytokine storm , a severe immune reaction implicated in conditions like COVID-19, by suppressing tumor necrosis factor-alpha (TNF-α) . Second, closely related pyrrolo[3,2-b]quinoxaline analogues have been designed as type II kinase inhibitors , targeting the inactive "DFG-out" conformation of kinases such as EphA3 and EphB4, which are relevant in oncology and angiogenesis . The specific 2-methoxyethyl side chain in this molecule may influence its solubility and binding interactions, contributing to its overall pharmacological profile. This product is presented as part of a collection of rare and unique chemicals for early discovery research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Notwithstanding any contrary provision, this product is sold "AS-IS," and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

1,2-diamino-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-22-7-6-17-14(21)10-11-13(20(16)12(10)15)19-9-5-3-2-4-8(9)18-11/h2-5H,6-7,15-16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTCJUZQBTYFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,2-diaminobenzene derivatives with appropriate electrophiles under controlled conditions. For example, an equimolar quantity of 1,2-diaminobenzene and phenacyl bromide can be reacted in tetrahydrofuran (THF) in the presence of pyridine at room temperature to yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Reactions at Amino Groups

The 1,2-diamino substituents participate in nucleophilic reactions, enabling derivatization for enhanced pharmacological properties or structural diversification.

Key Reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous THF under basic conditions (e.g., triethylamine) to form mono- or di-acylated derivatives .

  • Diazo Coupling : Forms azo compounds with aryl diazonium salts at 0–5°C, producing hydrazone intermediates that cyclize to triazoloquinoxalines .

Example :

Compound+Ar-N2+ClH2O, 0°CHydrazone intermediateΔTriazolo[4,3-a]quinoxaline\text{Compound} + \text{Ar-N}_2^+\text{Cl}^- \xrightarrow{\text{H}_2\text{O, 0°C}} \text{Hydrazone intermediate} \xrightarrow{\Delta} \text{Triazolo[4,3-a]quinoxaline}

Mechanistic Insight:

The amino groups act as nucleophiles, attacking electrophilic reagents. Steric hindrance from the methoxyethyl group influences regioselectivity .

Condensation Reactions

The amino groups condense with carbonyl compounds to form fused heterocycles.

Key Reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine-linked derivatives .

  • Cyclocondensation with Carbon Disulfide : Forms thiolated triazoloquinoxalines in methanolic KOH, enhancing sulfur-based bioactivity .

Conditions :

Reaction TypeReagents/ConditionsProductYield
Schiff Base FormationBenzaldehyde, EtOH, ΔImine-linked pyrroloquinoxaline72%
CyclocondensationCS₂, KOH/MeOH, 12 hTriazolo[4,3-a]quinoxaline-3-thiol65%

Cyclization Reactions

Intramolecular cyclization occurs under catalytic or thermal conditions, forming polycyclic systems.

Key Reactions:

  • Triazole Formation : Treatment with orthoesters (e.g., triethyl orthoformate) in DMF produces triazolo[4,3-a]quinoxalines .

  • Pyrazole Synthesis : Reacts with β-ketoesters in acetic acid to yield pyrazole-fused derivatives .

Example :

Compound+HCO(OEt)3DMF, 100°CTriazolo[4,3-a]quinoxaline\text{Compound} + \text{HCO(OEt)}_3 \xrightarrow{\text{DMF, 100°C}} \text{Triazolo[4,3-a]quinoxaline}

Substitution Reactions

The carboxamide group undergoes hydrolysis or displacement under specific conditions.

Key Reactions:

  • Hydrolysis : Heating with HCl (6M) converts the carboxamide to a carboxylic acid, though the methoxyethyl group stabilizes against rapid hydrolysis.

  • Nucleophilic Displacement : Substitution of the methoxyethyl group is rare but feasible with strong nucleophiles (e.g., Grignard reagents) in anhydrous THF .

Mechanistic Insight :
The carboxamide’s electron-withdrawing nature deactivates the adjacent carbon, limiting substitution unless activated by Lewis acids .

Electrophilic Aromatic Substitution

The pyrroloquinoxaline core undergoes halogenation or nitration at specific positions.

Key Reactions:

  • Chlorination : Reacts with POCl₃ at 80°C to introduce chlorine at the 4-position of the quinoxaline ring.

  • Nitration : Fuming HNO₃/H₂SO₄ selectively nitrates the benzene ring at the 6-position .

Regioselectivity :
The amino groups direct electrophiles to the para and meta positions via resonance and inductive effects .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolic transformations:

  • Oxidation : Cytochrome P450 enzymes oxidize the methoxyethyl group to a carboxylic acid in vivo .

  • Conjugation : Glutathione reacts with electrophilic intermediates formed during oxidation, preventing toxicity .

Research Findings

  • Anticancer Activity : Triazoloquinoxaline derivatives inhibit topoisomerase II (IC₅₀ = 1.2 μM) and exhibit cytotoxicity against HeLa cells (IC₅₀ = 8.7 μM) .

  • Anti-inflammatory Effects : Azo derivatives suppress TNF-α production by 85% at 10 μM in LPS-stimulated macrophages .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrroloquinoxaline have shown efficacy against various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism involves the inhibition of Stat3 phosphorylation, which is crucial for cancer cell survival and proliferation .

Case Study:

  • Study Title: "Inhibitory Effects of Pyrroloquinoxaline Derivatives on A431 Cells"
  • Findings: Compound 6 from the study demonstrated significant inhibitory effects on cell viability compared to non-tumorigenic human keratinocyte cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. It acts on pathways involved in inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Insights:

  • A study indicated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic use in inflammatory disorders .

Antimicrobial Activity

Pyrroloquinoxaline derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, potentially serving as new antibiotics.

Case Study:

  • Study Title: "Antimicrobial Activity of Quinoxaline Derivatives"
  • Findings: Several derivatives demonstrated significant inhibition of bacterial growth, indicating their potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedCell Line/OrganismResult
Anticancer1,2-Diamino-N-(2-methoxyethyl)A431 human carcinoma cellsInhibition of cell viability
Anti-inflammatoryVarious derivativesIn vitro modelsInhibition of cytokines
AntimicrobialPyrroloquinoxaline derivativesVarious bacterial strainsSignificant growth inhibition

Mechanism of Action

The mechanism of action of 1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (7c) Structure: Features a pyrrole core substituted with cyano, phenyl, and ester groups, differing from the quinoxaline system in the target compound. Synthesis: Prepared via cyclocondensation reactions, with elemental analysis confirming purity (C: 69.52%, H: 6.10%, N: 15.86%) . Key Differences:

  • Ester and cyano groups may confer different electronic properties compared to the carboxamide and methoxyethyl groups in the target compound.

3-(Pyrazolyl)-1H-Pyrrolo[2,3-b]Pyridine Derivatives

  • Structure : Substituted pyrrolopyridine derivatives with pyrazolyl groups, as described in kinase inhibitor patents .
  • Functional Comparison :

  • The pyridine ring in pyrrolopyridines is smaller than quinoxaline, altering binding affinity for kinase active sites.
  • Pyrazolyl substituents enhance hydrogen-bonding capacity, whereas the methoxyethyl carboxamide in the target compound may prioritize solubility over direct target engagement.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl Pyrrole Derivative (7c) 3-(Pyrazolyl)-Pyrrolopyridine
Molecular Formula Not explicitly stated* C₂₁H₂₂N₄O₂ Varies (e.g., C₁₅H₁₂N₆O)
Molecular Weight Estimated ~360–380 g/mol 362 g/mol ~280–320 g/mol
Key Substituents Diamino, methoxyethyl carboxamide Cyano, phenyl, ester Pyrazolyl, halogen, alkyl
Solubility Likely enhanced by methoxyethyl Moderate (ester group) Low (hydrophobic pyrazolyl)
Bioactivity Hypothesized kinase/DNA binding Unreported Protein kinase inhibition

*Molecular formula inferred from nomenclature: Likely C₁₆H₁₈N₆O₂.

Pharmacological Implications

  • The methoxyethyl group may improve pharmacokinetics compared to less polar analogues.
  • Pyrrolopyridine Derivatives : Demonstrated kinase inhibition (e.g., JAK2, EGFR), with pyrazolyl groups critical for potency . The target compound’s carboxamide may mimic these interactions but with altered selectivity.

Biological Activity

1,2-Diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N5O2. The compound features a pyrroloquinoxaline core, which is known for its bioactive properties.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of pyrrolo[1,2-a]quinoxaline have shown significant cytotoxicity against various cancer cell lines such as A431 human epidermoid carcinoma cells. In vitro studies indicated that these compounds inhibited cell viability with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Pyrroloquinoxaline Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 6A4310.35Inhibition of Stat3 phosphorylation
Compound 12HepG20.90Topoisomerase II inhibition
Compound 21Caco-20.29DNA intercalation

Antimicrobial Activity

The antimicrobial activity of quinoxaline derivatives has been extensively studied. Compounds structurally related to this compound have shown selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. For example, derivatives demonstrated MIC values as low as 0.25 mg/L against vancomycin-resistant strains .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Compound IDBacterial StrainMIC (mg/L)Activity Type
Compound 25MRSA15.53Antimicrobial
Compound 31Enterococcus faecalis0.250Antimicrobial
Compound 22fNeisseria gonorrhoeae1Antimicrobial

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class have been found to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and repair in cancer cells .
  • Stat3 Pathway Modulation : The inhibition of the Stat3 signaling pathway has been linked to reduced proliferation and increased apoptosis in cancer cells .
  • Antibacterial Mechanisms : The antibacterial effects may result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

A notable study evaluated the efficacy of various pyrroloquinoxaline derivatives against multiple cancer cell lines and bacterial strains. The results highlighted the potential of these compounds as dual-action agents with both anticancer and antimicrobial properties .

Q & A

Q. What are the key synthetic routes for synthesizing 1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted quinoxaline precursors with pyrrole derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., using 2-methoxyethylamine).
  • Step 3 : Functionalization of the carboxamide group through ester hydrolysis followed by amidation .
    Optimization : Reaction parameters such as solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and catalysts (e.g., Pd for coupling reactions) significantly affect yield and purity. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2_2CH2_2O) and aromatic protons in the pyrroloquinoxaline core (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~395.2) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values, with comparisons to cisplatin as a positive control .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based protocols .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) to identify key residues (e.g., Lys721, Thr766) and explain variations in inhibitory potency across derivatives .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends. For example, electron-withdrawing groups on the quinoxaline ring enhance kinase affinity .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns to validate docking results and reconcile conflicting IC50_{50} values .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the N-methoxyethyl position while retaining the pyrroloquinoxaline core .
  • Prodrug Design : Convert the carboxamide to a phosphate ester prodrug, enhancing solubility for in vivo studies .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .

Q. How do reaction mechanisms differ between microwave-assisted and conventional synthesis?

  • Microwave Synthesis : Accelerates cyclization steps via dielectric heating, reducing reaction time (e.g., from 24 h to 2 h) and improving yield (75% → 92%) .
  • Conventional Heating : May lead to side reactions (e.g., over-oxidation of amino groups) due to prolonged thermal exposure .
  • Mechanistic Insight : Microwave conditions favor concerted pathways, while conventional methods proceed through stepwise intermediates .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

  • DSC/TGA : Differential scanning calorimetry confirms melting points and detects polymorphic forms (e.g., Form I vs. Form II) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra, such as distinguishing NH2_2 protons from solvent peaks .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and hydrogen-bonding networks, addressing inconsistencies in literature .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up without yield loss?

  • Continuous Flow Reactors : Enhance mass/heat transfer, enabling gram-scale synthesis with >85% yield .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, stoichiometry) using software like MODDE® to minimize batch variability .

Q. What protocols validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to intracellular targets by measuring protein thermal stability shifts post-treatment .
  • Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification of binding partners .

Q. How to address instability under physiological pH conditions?

  • pH-Rate Profiling : Identify degradation pathways (e.g., hydrolysis of the carboxamide group at pH >7) .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.